3-(Bromomethyl)cyclobut-1-ene
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Overview
Description
3-(Bromomethyl)cyclobut-1-ene is an organic compound characterized by a cyclobutane ring with a bromomethyl group attached to the second carbon of the ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Bromomethyl)cyclobut-1-ene can be synthesized through the bromination of cyclobut-2-enylmethanol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the bromide compound.
Industrial Production Methods: In an industrial setting, the production of cyclobut-2-enylmethyl bromide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)cyclobut-1-ene undergoes various chemical reactions, including:
Reduction: Reduction with tri-n-butyltin hydride yields 3-methylcyclobutene and penta-1,3-diene.
Substitution: Bromine abstraction by triethylsilyl radicals forms cyclobut-2-enylmethyl radicals.
Common Reagents and Conditions:
Tri-n-butyltin hydride: Used in reduction reactions to form alkenes and dienes.
Triethylsilyl radicals: Employed in substitution reactions to generate cyclobut-2-enylmethyl radicals.
Major Products:
- 3-Methylcyclobutene
- Penta-1,3-diene
- Penta-1,4-diene
Scientific Research Applications
3-(Bromomethyl)cyclobut-1-ene is utilized in various scientific research applications, including:
- Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
- Material Science: In the development of novel materials with unique properties.
- Pharmaceuticals: Potential use in the synthesis of bioactive compounds and drug candidates.
Mechanism of Action
The mechanism of action of cyclobut-2-enylmethyl bromide involves the formation of cyclobut-2-enylmethyl radicals through bromine abstraction. These radicals can undergo ring-opening reactions to form pentadienyl radicals, which participate in further chemical transformations .
Comparison with Similar Compounds
- Cyclobutylmethyl bromide
- 3-Methylenecyclobutylmethyl bromide
Comparison: 3-(Bromomethyl)cyclobut-1-ene is unique due to its ability to form stable pentadienyl radicals upon ring-opening. This property distinguishes it from other cyclobutyl derivatives, which may not exhibit the same level of radical stability .
Properties
IUPAC Name |
3-(bromomethyl)cyclobutene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-4-5-2-1-3-5/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQZNJRWIDZPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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